Product packaging for Methyl piperidine-1-carboxylate(Cat. No.:CAS No. 1796-27-6)

Methyl piperidine-1-carboxylate

Cat. No.: B160543
CAS No.: 1796-27-6
M. Wt: 143.18 g/mol
InChI Key: YKFLJYAKACCWMH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry Research

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active compounds. encyclopedia.pubnih.gov This six-membered nitrogen-containing ring is a key structural component in numerous drugs across more than twenty classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net Its importance is underscored by the fact that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being the most common among them. researchgate.net

The prevalence of the piperidine scaffold in medicinal chemistry can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can significantly influence a molecule's properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile. thieme-connect.comresearchgate.netresearchgate.net

Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling strong and selective interactions with biological targets like enzymes and receptors. thieme-connect.comresearchgate.net For instance, the benzyl-piperidine group is a well-established motif for binding to the catalytic site of the AChE enzyme, a target in Alzheimer's disease therapy. encyclopedia.pub

Improved Pharmacokinetic Properties: Introducing a piperidine moiety can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, including improved brain exposure for centrally acting drugs. encyclopedia.pubthieme-connect.comresearchgate.net

Versatile Synthetic Handle: From a synthetic standpoint, the piperidine ring is a versatile template that can be readily functionalized at various positions to create diverse molecular libraries for drug screening. nih.gov

Chiral piperidine scaffolds are particularly valuable, as stereochemistry often plays a crucial role in pharmacological activity and can help in reducing off-target effects. thieme-connect.comresearchgate.net The ability of the piperidine framework to serve as a core for building complex architectures makes it an indispensable tool for chemists aiming to develop novel therapeutics. researchgate.netthieme-connect.com

The Role of Carboxylate Functionality in Piperidine Derivatives

Attaching a carboxylate group to the nitrogen atom of the piperidine ring, as seen in piperidine-1-carboxylates, introduces a critical functional group that significantly enhances the scaffold's utility in synthesis and its potential for biological interactions. The carboxylate group, often in the form of an ester like a methyl or tert-butyl ester, serves multiple roles:

Activating and Directing Group: The carboxylate can influence the reactivity of the piperidine ring, and it serves as a key handle for a wide range of chemical transformations.

Building Block for Complex Molecules: Piperidine-1-carboxylates are frequently used as intermediates in multi-step syntheses. atlantis-press.comresearchgate.net The carboxylate group can be hydrolyzed, reduced, or converted into other functional groups like amides, allowing for the construction of more elaborate molecular structures. researchgate.netevitachem.com For example, the synthesis of Vandetanib, a drug used for treating medullary thyroid cancer, utilizes tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate as a key intermediate. atlantis-press.comatlantis-press.com

Hydrogen Bond Acceptor: The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as the amino acid residues in enzyme active sites. evitachem.com

Protecting Group: In many synthetic sequences, the carboxylate functionality, particularly the tert-butoxycarbonyl (Boc) group, serves as a protecting group for the piperidine nitrogen. This allows other chemical modifications to be carried out on the molecule without affecting the secondary amine. mdpi.com

The specific ester group (e.g., methyl, ethyl, tert-butyl) can be chosen to fine-tune reactivity and the conditions required for its removal or transformation, adding another layer of synthetic versatility. mdpi.comnist.gov

Overview of Methyl Piperidine-1-carboxylate as a Fundamental Research Target

This compound is a simple yet fundamental example of the piperidine-1-carboxylate scaffold. As a commercially available and synthetically accessible compound, it serves as a foundational starting material and building block in various research applications. nih.gov Its structure combines the stable piperidine ring with a methyl carbamate (B1207046) group on the nitrogen.

This compound is a primary target of research not for its own biological activity, but for its role as a versatile precursor. Researchers utilize this compound to explore new synthetic methodologies and to build more complex and often pharmacologically active molecules. Its reactions are well-studied, providing a reliable platform for introducing the N-protected piperidine motif into a target structure. The subsequent removal or modification of the methyl carboxylate group allows for further functionalization, making it a key intermediate in the synthesis of diverse piperidine derivatives. researchgate.netmdpi.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₃NO₂ nih.gov
Molecular Weight 143.18 g/mol nih.gov
CAS Number 1796-27-6 nih.gov

Spectroscopic Data for Piperidine Carboxylate Derivatives

The following table presents representative spectroscopic data for derivatives related to this compound, illustrating the types of signals observed.

DerivativeMethodObserved Signals (δ/ppm)Source
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate ¹H NMR1.13 (m, 2H); 1.44 (s, 9H); 1.64 (d, 2H); 1.75 (m, 2H); 2.44 (s, 3H); 2.55 (m, 2H); 3.84 (d, 2H); 4.12 (s, 2H); 7.34 (d, 2H); 7.80 (d, 2H) atlantis-press.com
Methyl (2R,3R)-2-methylpiperidine-3-carboxylate ¹³C NMR174.8 (C=O), 52.4 (CHMe), 51.3 (OMe), 45.3 (NCH₂), 44.1 (CHCO₂), 26.4 (CH₂), 22.8 (CH₂), 19.2 (CHMe) rsc.org
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid IR (cm⁻¹)1732.7 (C=O of carboxylic acid), 1673.5 (C=O of carbonyl group) shd-pub.org.rs

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B160543 Methyl piperidine-1-carboxylate CAS No. 1796-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLJYAKACCWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283217
Record name methyl piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-27-6
Record name 1796-27-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1796-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Piperidine 1 Carboxylate and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation in Carboxylate Derivatives

Hydrogenation and Reduction Approachesmdpi.comrsc.org

The hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. nih.gov This approach typically involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. Various catalytic systems have been developed to achieve this transformation under increasingly mild conditions.

Recent advancements have focused on the use of transition metal catalysts, such as rhodium, palladium, and iridium, to facilitate the hydrogenation of pyridinium (B92312) salts and fluorinated pyridines. nih.gov For instance, rhodium(I) complexes with pinacol (B44631) borane (B79455) have been employed for the dearomatization and subsequent hydrogenation of fluoropyridines, yielding highly diastereoselective all-cis-(multi)fluorinated piperidines. nih.gov Palladium-catalyzed hydrogenation has also proven effective for substrates that are challenging for rhodium catalysis, even in the presence of air and moisture. semanticscholar.org

Chemoselective hydrogenation allows for the reduction of the pyridine ring in the presence of other reducible functional groups. This has been demonstrated in one-pot Suzuki–Miyaura coupling and hydrogenation reactions, as well as in the synthesis of precursors for pharmaceuticals like donepezil. nih.gov

Catalyst SystemSubstrateKey FeatureReference
Rhodium(I) complex / Pinacol boraneFluoropyridinesHighly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov
Palladium(0)Pyridine derivativesEffective for substrates inaccessible by rhodium catalysis; tolerant to air and moisture. semanticscholar.org
Palladium(0)Bromopyridine derivativesOne-pot Suzuki–Miyaura coupling and hydrogenation. nih.gov

Intramolecular Cyclization Reactionsmdpi.comrsc.org

Intramolecular cyclization represents a powerful and versatile strategy for constructing the piperidine ring. This approach involves the formation of a new bond within a linear precursor molecule to close the six-membered ring. Various catalytic systems and reaction pathways have been developed to achieve this transformation efficiently and with high levels of stereocontrol.

Transition metals play a crucial role in catalyzing a diverse array of intramolecular cyclization reactions to form piperidine rings. mdpi.com These methods often offer high efficiency and selectivity.

Palladium-catalyzed cyclizations: Palladium catalysts are widely used in intramolecular reactions. For example, enantioselective 6-exo aza-Heck cyclizations have been developed to produce chiral piperidine derivatives. mdpi.com

Gold-catalyzed cyclizations: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through difunctionalization of the double bond. mdpi.comsemanticscholar.org

Copper-catalyzed cyclizations: Copper(I) has been utilized in radical enantioselective cyclizations of β-lactams containing an alkene residue, which proceeds via a 6-endo pathway to form the piperidine ring. mdpi.comsemanticscholar.org Copper(II) carboxylates, particularly the more organic-soluble copper(II) neodecanoate, promote the intramolecular carboamination of unactivated alkenes to afford N-functionalized piperidines. nih.gov

Nickel-catalyzed cyclizations: Nickel catalysts have been employed in the intramolecular Alder-ene reaction of 1,7-dienes, providing access to piperidines with high diastereo- and enantioselectivities. mdpi.com

Rhodium-catalyzed cyclizations: Rhodium(I) catalysts are effective in the cycloisomerization of 1,7-ene-dienes, yielding trans-divinylpiperidines. mdpi.com

CatalystReaction TypeKey FeatureReference
PalladiumEnantioselective 6-exo aza-Heck cyclizationForms chiral piperidines. mdpi.com
Gold(I)Oxidative amination of non-activated alkenesDifunctionalization of a double bond. mdpi.comsemanticscholar.org
Copper(I)Radical enantioselective cyclization of β-lactamsAtypical 6-endo cyclization. mdpi.comsemanticscholar.org
Copper(II) NeodecanoateIntramolecular carboamination of unactivated alkenesEfficient for N-functionalized piperidines. nih.gov
NickelIntramolecular Alder-ene reaction of 1,7-dienesHigh diastereo- and enantioselectivities. mdpi.com
Rhodium(I)Cycloisomerization of 1,7-ene-dienesProduces trans-divinylpiperidines. mdpi.com

Organocatalysis has emerged as a powerful tool for the synthesis of piperidines, offering a metal-free alternative that often provides high enantioselectivity. mdpi.com These reactions typically proceed through the activation of substrates by small organic molecules.

A prominent example is the intramolecular aza-Michael reaction of N-tethered alkenes. mdpi.com The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines, as well as 2,5,5-trisubstituted piperidines, in good yields. mdpi.com This approach relies on the activation of the enone system towards nucleophilic attack by the tethered amine.

Furthermore, hybrid bio- and organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines. rsc.orgrsc.org These systems can utilize a transaminase to generate a reactive cyclic imine intermediate in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone. rsc.org This biomimetic approach mimics the natural biosynthetic pathways of piperidine alkaloids. rsc.org

Radical cyclizations provide a powerful and versatile method for the construction of piperidine rings, often proceeding under mild conditions. nih.gov These reactions involve the generation of a radical species that subsequently cyclizes onto an unsaturated moiety within the same molecule.

Several strategies have been developed to initiate and control these radical cyclizations:

Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. mdpi.com

Borane-Initiated Cyclization: Triethylborane can act as a radical initiator for the intramolecular radical cyclization of 1,6-enynes, leading to polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com

Photoredox Catalysis: Organic photoredox catalysts can be employed to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer to afford complex spiropiperidines under mild, metal-free conditions. nih.gov

Silane-Mediated Cyclization: The use of tris(trimethylsilyl)silane (B43935) (TTMSS) in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to significantly enhance the diastereoselectivity for the formation of trans-2,4-disubstituted piperidines compared to tributyltin hydride (TBTH). organic-chemistry.orgnih.gov This is attributed to a slower trapping of the piperidine radical by TTMSS, allowing for a selective rearrangement of the minor stereoisomer. organic-chemistry.orgnih.gov

Asymmetric Synthesis for Chiral Piperidine-1-carboxylatesmdpi.comrsc.orgacs.orgnih.gov

The development of asymmetric methods to synthesize chiral piperidine-1-carboxylates is of significant importance due to the prevalence of chiral piperidine motifs in pharmaceuticals. These strategies aim to control the absolute stereochemistry at one or more stereocenters within the piperidine ring.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) has been developed. snnu.edu.cn This key step, a reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction affords a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn

Diastereoselective Reduction of Chiral β-Enamino Esters: The diastereoselective reduction of β-enamino esters bearing a chiral auxiliary on the nitrogen atom is a viable approach. For instance, the hydrogenation of a chiral piperidine β-enamino ester with a tetrasubstituted double bond can lead to the formation of methyl 2-piperidin-2-ylpropanoate with controlled stereochemistry. clockss.org

Asymmetric Mannich-Type Reactions: The asymmetric Mannich-type addition of enolates to activated imines, such as N-sulfinylimines, is a versatile method for synthesizing chiral α,β-diaminocarboxylic acid derivatives, which can be precursors to chiral piperidines. beilstein-journals.org For example, the addition of N-(diphenylmethylene)glycinamides to chiral α-chloro-N-p-toluenesulfinylaldimines can proceed with very high syn-diastereoselectivity. beilstein-journals.org

Organocatalytic Asymmetric Synthesis: Chiral phosphoric acids have been used as organocatalysts for the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates. rsc.org This reaction proceeds in one step from 3-vinyl indoles and imino esters, affording novel bisindole-piperidine-amino acid hybrids with high enantiomeric excess. rsc.org

Intramolecular Reductive Cyclization of Keto-Azides: The stereoselective synthesis of trisubstituted piperidines, such as (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, has been achieved through the intramolecular reductive cyclization of a conjugated keto-azide intermediate derived from D-glucose. nih.gov

MethodCatalyst/ReagentKey FeatureReference
Asymmetric Reductive Heck ReactionRhodium catalystHigh enantioselectivity for 3-substituted piperidines. snnu.edu.cn
Diastereoselective ReductionChiral auxiliary on β-enamino esterControl of stereochemistry during reduction. clockss.org
Asymmetric Mannich-Type ReactionChiral N-sulfinyliminesHigh syn-diastereoselectivity for α,β-diamino precursors. beilstein-journals.org
Organocatalytic SynthesisChiral phosphoric acidHigh enantiomeric excess for bisindole-piperidine-amino acid hybrids. rsc.org
Intramolecular Reductive CyclizationConjugated keto-azide intermediateStereoselective synthesis of trisubstituted piperidines. nih.gov

Esterification and Carboxylate Group Introduction Methods

The introduction of a carboxylate group, specifically a methyl ester, onto the piperidine nitrogen is a crucial step in the synthesis of the target compound. Several methodologies can be employed for this transformation.

A common and direct approach is the esterification of a piperidine-1-carboxylic acid . This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. For instance, methyl 1-methylpiperidine-4-carboxylate has been synthesized by treating 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol. prepchem.com Another method involves the reaction of piperidine with chloroacetic acid to form piperidine-1-carboxylic acid, which can then be esterified. ontosight.ai

Alternatively, the carboxylate group can be introduced directly. One such method is the reaction of piperidine with a suitable chloroformate, like methyl chloroformate, in the presence of a base to yield methyl piperidine-1-carboxylate. google.com This reaction is often carried out in a solvent like toluene. google.com

The introduction of a carboxyl group can also be accomplished through cyanohydrin synthesis, which has been utilized to prepare various piperidinecarboxylic acids. researchgate.net These acids can subsequently be esterified to the corresponding methyl esters.

The following table provides a summary of common reagents used for esterification and carboxylate group introduction.

MethodReagentsComments
Esterification of Carboxylic AcidMethanol, Thionyl ChlorideDirect conversion of the carboxylic acid to the methyl ester. prepchem.com
Esterification of Carboxylic AcidMethanol, Sulfuric AcidA common and effective method for esterification.
From PiperidineMethyl Chloroformate, BaseDirect introduction of the methoxycarbonyl group onto the piperidine nitrogen. google.com
Cyanohydrin SynthesisKCN, Aldehyde/KetoneForms a cyanohydrin which can be hydrolyzed and then esterified. researchgate.net

Protecting Group Strategies in Piperidine-1-carboxylate Synthesis, particularly N-Boc Protection

In the synthesis of complex piperidine derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure regioselectivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen.

Utility of tert-Butoxycarbonyl (Boc) Group in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is a valuable asset in organic synthesis, particularly for the protection of amines. wikipedia.org Its popularity stems from its stability under a wide range of reaction conditions, including those that are basic and nucleophilic, and its facile removal under mild acidic conditions. nih.gov The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This protection strategy is crucial in multi-step syntheses where the piperidine nitrogen's nucleophilicity or basicity could interfere with subsequent reactions. The use of a Boc protecting group allows for selective modifications at other positions of the piperidine ring. For example, N-Boc-4-piperidinone can be used as a starting material for the synthesis of various fentanyl analogues, where the Boc group protects the piperidine nitrogen during reductive amination and acylation steps. dtic.mil

Deprotection Methodologies

The removal of the Boc group is a critical step to liberate the free amine for further functionalization or to obtain the final target molecule. The most common method for Boc deprotection involves treatment with strong acids. wikipedia.org A mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard reagent for this purpose. wikipedia.org Another frequently used method is the use of hydrochloric acid (HCl) in a solvent like methanol or ethyl acetate. wikipedia.org

In some cases, selective deprotection of the N-Boc group is necessary in the presence of other acid-labile protecting groups. This can be achieved using specific reagents like aluminum chloride (AlCl₃) or by sequential treatment with trimethylsilyl (B98337) iodide and then methanol. wikipedia.org Thermal deprotection in continuous flow has also been demonstrated as a catalyst-free method for removing the N-Boc group. acs.org

ReagentConditionsComments
Trifluoroacetic acid (TFA)Dichloromethane (DCM)A standard and highly effective method. wikipedia.org
Hydrochloric acid (HCl)Methanol or Ethyl AcetateA common and cost-effective alternative to TFA. wikipedia.org
Aluminum chloride (AlCl₃)Allows for selective cleavage in the presence of other protecting groups. wikipedia.org
Trimethylsilyl iodide / MethanolA two-step method suitable for substrates sensitive to harsh acidic conditions. wikipedia.org
Thermal (Continuous Flow)Methanol or TrifluoroethanolA catalyst-free method offering selective deprotection based on temperature control. acs.org

Specific Synthetic Routes for this compound Derivatives

The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives. Advanced synthetic methodologies enable the construction of highly functionalized piperidines starting from various precursors.

Synthesis via β-Keto Esters and Hydrazines

A powerful method for constructing substituted piperidine derivatives involves the reaction of β-keto esters with hydrazines. mdpi.comnih.gov This approach is particularly useful for synthesizing pyrazole-containing piperidine derivatives. In a typical sequence, a piperidine-4-carboxylic acid is first converted to its corresponding β-keto ester. mdpi.comnih.gov This intermediate is then reacted with a substituted hydrazine (B178648) to yield a pyrazole (B372694) ring fused or attached to the piperidine core. mdpi.comnih.gov For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized by reacting the corresponding β-enamino diketones, derived from N-Boc-piperidine carboxylic acids, with various hydrazines. mdpi.comnih.gov This methodology provides a regioselective route to novel heterocyclic amino acids with the piperidine moiety. mdpi.comnih.gov

Strecker-Type Condensation Approaches for Functionalized Piperidines

The Strecker synthesis and its variations are classic and efficient methods for the preparation of α-amino acids and their derivatives, which can be applied to the synthesis of functionalized piperidines. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide (HCN) yields the corresponding anilino-nitrile in high yield. researchgate.net This nitrile can then be selectively hydrolyzed to the corresponding amide or carboxylic acid, which can be further esterified to the methyl ester. researchgate.net This approach has been successfully employed in the synthesis of key intermediates for fentanyl-type analgesics. researchgate.netbg.ac.rs

The Strecker reaction is a one-pot, three-component reaction that can be catalyzed by various agents, including indium powder in water, making it an environmentally friendly approach. d-nb.info This method is applicable to a wide range of amines and aldehydes, allowing for the synthesis of diverse functionalized piperidines. d-nb.infomtroyal.caresearchgate.net For example, a D-mannose-derived aldehyde has been used as a versatile intermediate to synthesize functionally and stereochemically diversified piperidines, including precursors to pipecolic acids, through a highly regio- and diastereoselective Strecker reaction. mtroyal.caresearchgate.net

Multi-Step Synthetic Sequences for Complex Derivatives

The synthesis of complex derivatives of this compound often necessitates multi-step sequences that allow for the introduction of diverse functional groups, chiral centers, and additional cyclic systems. These advanced methodologies are crucial for accessing novel chemical structures, particularly for applications in medicinal chemistry and materials science. Researchers have developed several sophisticated strategies that build upon the piperidine scaffold or construct it as part of a larger molecular assembly.

One prominent strategy involves the use of piperidine carboxylic acids as foundational building blocks for more elaborate heterocyclic systems. A notable example is the synthesis of novel methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are valuable as both chiral and achiral heterocyclic amino acid-like derivatives. mdpi.com The synthesis begins with N-Boc protected piperidine-3-carboxylic or piperidine-4-carboxylic acids. These are converted into corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamino diketones. mdpi.com The final pyrazole ring is constructed through the condensation of these intermediates with various hydrazine derivatives. mdpi.com This sequence demonstrates a reliable method for fusing a functionalized pyrazole ring onto the piperidine core.

Table 1: Multi-Step Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.com

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
1N-Boc-piperidine-carboxylic acidMeldrum's acid, EDC·HCl, DMAPMeldrum's acid adductActivation of carboxylic acid
2Meldrum's acid adductMethanol (Methanolysis)β-keto esterFormation of the keto ester moiety
3β-keto esterN,N-dimethylformamide dimethyl acetalβ-enamino diketoneFormation of an enamine precursor
4β-enamino diketoneHydrazine derivatives (e.g., phenylhydrazine)Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylateCyclization to form the pyrazole ring

Another powerful approach involves the elaboration of simpler piperidine derivatives through a sequence of functional group interconversions. This is exemplified in the synthesis of a key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate. atlantis-press.comresearchgate.net This multi-step process begins with piperidin-4-ylmethanol and methodically builds the complex ether linkage. atlantis-press.com The synthesis is optimized through a three-step sequence of acylation, sulfonation, and substitution, achieving a total yield of 20.2%. atlantis-press.comresearchgate.net

Table 2: Synthesis of Vandetanib Intermediate atlantis-press.comresearchgate.net

StepReactantKey ReagentsProductYield
1 (Acylation)Piperidin-4-ylmethanolBoc Anhydridetert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate85.0%
2 (Sulfonation)tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatep-Toluenesulfonyl chloride, Pyridinetert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate45.1%
3 (Substitution)tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateMethyl 4-hydroxy-3-methoxybenzoate, K₂CO₃tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate51.2%

Diversity-oriented synthesis provides a framework for generating libraries of complex molecules from a common starting material. One such five-step sequence starts with 4-hydroxymethylpiperidine. nih.gov The initial alcohol is first protected with a Boc group. The hydroxyl group is then activated by converting it into a tosylate or mesylate. This allows for nucleophilic substitution with a variety of phenols to introduce the "western modification." nih.gov Subsequent acidic deprotection of the Boc group yields the secondary amine, which can then undergo reductive amination with a range of aldehydes to install the "eastern modification," resulting in a diverse set of final products. nih.gov

Site-selective functionalization represents a highly advanced strategy for creating complex derivatives. For the synthesis of positional analogues of the pharmaceutical agent methylphenidate, rhodium-catalyzed reactions are employed. researchgate.net The selectivity of C-H functionalization is controlled by the choice of both the catalyst and the nitrogen protecting group. For instance, C2-substituted analogues can be generated from N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst. researchgate.net In contrast, achieving C3-substitution requires an indirect, multi-step approach. This sequence involves the asymmetric cyclopropanation of N-Boc-tetrahydropyridine, followed by a highly regio- and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) intermediate to furnish the desired 3-substituted piperidine. researchgate.net

Furthermore, enantiomerically pure piperidine derivatives can be accessed through multi-step sequences starting from chiral amino acids. whiterose.ac.uk For example, organozinc reagents derived from L-serine can be used in conjugate additions to enones to produce 6-oxoamino acid derivatives, which then undergo reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk Another sophisticated method is a [3+3] annulation reaction between a β-amino organozinc reagent and 3-chloro-2-(chloromethyl)prop-1-ene, which, after cyclization, yields enantiomerically enriched 5-methylene piperidines that serve as versatile intermediates for further functionalization. whiterose.ac.uk

Reaction Mechanisms and Reactivity Studies of Methyl Piperidine 1 Carboxylate Systems

Mechanistic Investigations of Functionalization Reactions

The functionalization of the piperidine (B6355638) ring in methyl piperidine-1-carboxylate derivatives is a critical area of research, enabling the introduction of various substituents to modify the molecule's properties. Mechanistic studies have revealed that these reactions can proceed through different pathways, including radical and ionic intermediates, depending on the reagents and conditions employed.

One common approach involves C-H functionalization, where a carbon-hydrogen bond on the piperidine ring is selectively replaced with a new functional group. For instance, rhodium-catalyzed reactions of N-Boc-piperidine with methyl aryldiazoacetates have been shown to yield C2-functionalized products. d-nb.info The mechanism of such transformations is believed to involve the formation of a metal carbene intermediate, which then undergoes a C-H insertion reaction. The choice of catalyst and the protecting group on the nitrogen atom can significantly influence the site-selectivity of the functionalization. d-nb.info

The table below summarizes key aspects of mechanistic studies on the functionalization of piperidine systems.

Reaction TypeKey Mechanistic FeatureInfluencing FactorsRef.
Rhodium-catalyzed C-H FunctionalizationMetal carbene insertionCatalyst, Nitrogen protecting group d-nb.info
Radical-mediated C-H AminationNitrogen-centered radical cyclizationCatalyst, Initiator mdpi.com
Carboxylate-assisted C-H ActivationHeterolytic C-H bond cleavageTransition metal, Ligands le.ac.uk

Stereochemical Control in Reactions Involving the Piperidine Ring

Controlling the stereochemistry during the synthesis of piperidine derivatives is crucial for their biological activity. acs.org The piperidine ring can exist in different conformations, and the substituents can be arranged in various spatial orientations, leading to the formation of stereoisomers.

Stereoselective alkylation and acylation reactions are fundamental methods for introducing substituents onto the piperidine ring with a defined stereochemistry. The use of chiral auxiliaries or catalysts can direct the incoming group to a specific face of the piperidine ring, resulting in the preferential formation of one stereoisomer. For example, the alkylation of N-acyliminium ions derived from piperidine precursors can proceed with high diastereoselectivity. scispace.com The stereochemical outcome is often rationalized by the formation of a face-selective complex between the substrate and the reagent. scispace.com

Kinetic resolution is another powerful strategy for obtaining enantioenriched piperidine derivatives. acs.org This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. For example, the lithiation of N-Boc-2-aryl-4-methylenepiperidines in the presence of a chiral ligand like sparteine (B1682161) allows for the kinetic resolution of the starting material. acs.org

The following table presents examples of stereoselective alkylation reactions of piperidine derivatives.

SubstrateReagentKey FeatureStereochemical OutcomeRef.
N-Acyliminium IonOrganocopper ReagentFace-selective complex formationHigh trans selectivity scispace.com
N-Boc-2-aryl-4-methylenepiperidinen-BuLi / (+)-sparteineKinetic resolutionHigh enantiomeric ratio acs.org
Piperidine trisubstituted β-enamino esterMethyl iodideDiastereodivergent synthesis(2S, 2'R)-piperidinepropanoate clockss.org

Diastereoselective and enantioselective transformations are essential for the synthesis of complex piperidine-containing molecules with multiple stereocenters. These reactions often employ chiral catalysts or reagents to control the formation of the desired stereoisomer.

For instance, the reduction of piperidine β-enamino esters can be achieved with high diastereoselectivity to produce chiral piperidine propanoates. clockss.org The stereochemical outcome can be influenced by the sequence of reduction and alkylation steps. clockss.org Similarly, the functionalization of N-Boc-piperidine with methyl aryldiazoacetates catalyzed by chiral dirhodium tetracarboxylate catalysts can lead to the formation of C2-functionalized products with good diastereoselectivity and high enantioselectivity. d-nb.info

Photocatalysis has also emerged as a powerful tool for stereocontrol in piperidine chemistry. Light-mediated epimerization of readily accessible piperidines can provide the more stable diastereomer with high selectivity. escholarship.org This process is believed to proceed through a reversible α-amino radical intermediate. escholarship.org

The table below highlights various diastereoselective and enantioselective transformations involving the piperidine ring.

ReactionCatalyst/ReagentKey TransformationStereochemical ControlRef.
Reduction of β-enamino esterSodium triacetoxyborohydrideFormation of piperidine propanoateDiastereoselective clockss.org
C-H FunctionalizationChiral dirhodium tetracarboxylateC2-functionalizationDiastereoselective and Enantioselective d-nb.info
Photocatalytic EpimerizationPhotocatalyst and Hydrogen Atom Transfer agentIsomerization to the more stable diastereomerHigh diastereoselectivity escholarship.org

Reactivity of the Piperidine Nitrogen in Ester Derivatives

The nitrogen atom in this compound is part of a carbamate (B1207046) functional group. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent carbonyl group. This reduces the nucleophilicity and basicity of the nitrogen compared to a simple secondary amine. wikipedia.org

However, the piperidine nitrogen can still participate in various reactions. For example, it can be involved in substitution reactions, although typically under harsher conditions than those required for simple amines. smolecule.com The N-Boc protecting group, a common carbamate in piperidine chemistry, can be cleaved under acidic conditions to regenerate the secondary amine. nih.gov

The nitrogen lone pair can also influence the conformation of the piperidine ring. In N-methylpiperidine, the equatorial conformation of the methyl group is significantly preferred over the axial conformation. wikipedia.org This conformational preference can impact the stereochemical outcome of reactions at other positions on the ring.

Stability and Transformation Pathways of the Carboxylate Moiety

The methyl carboxylate moiety in this compound is a relatively stable functional group. However, it can undergo various transformations under specific reaction conditions.

Hydrolysis of the ester group can occur under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in the synthesis of more complex piperidine derivatives. nih.gov The resulting carboxylic acid can then be activated and coupled with other molecules, such as amines, to form amides. nih.gov

Reduction of the carboxylate group is another important transformation. Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol. smolecule.com This provides a versatile handle for further functionalization.

Computational studies have provided insights into the stability and reactivity of the carboxylate group in various chemical environments. For example, studies on carboxylate-assisted C-H activation have shown how the carboxylate can act as an internal base to facilitate bond cleavage. le.ac.uk

The table below summarizes common transformations of the carboxylate moiety.

TransformationReagent/ConditionProduct
HydrolysisAcid or BaseCarboxylic Acid
Amide CouplingActivating Agent, AmineAmide
ReductionLithium Aluminum HydridePrimary Alcohol

Derivatization Strategies and Scaffold Modification

Modifications of the Ester Group

The methyl ester group of methyl piperidine-1-carboxylate can be modified through various chemical transformations. evitachem.com These modifications can alter the compound's physicochemical properties, such as solubility and reactivity. evitachem.com Common reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid.

Amidation: The ester can be converted to an amide by reaction with an amine.

Reduction: The ester can be reduced to an alcohol. evitachem.com

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reaction with an appropriate alcohol in the presence of a catalyst.

For instance, piperidine-based esters have been demethylated and subsequently reacted with various phenylalkyl groups. acs.org Additionally, the ester can be part of more complex transformations, such as in the synthesis of hydrazone derivatives where the ester moiety is retained in the final product. doi.org

Creation of Fused Ring Systems Involving Piperidine-1-carboxylates

This compound and its derivatives are valuable starting materials for the synthesis of fused heterocyclic systems.

One notable example is the synthesis of spiro[1H-pyrido[2,3-d] whiterose.ac.ukd-nb.infooxazine-4,4′-piperidine]-2-one. acs.org In this multi-step synthesis, a derivative of piperidine-1-carboxylate is reacted with a lithiated pyridine (B92270) derivative, followed by intramolecular cyclization to form the fused oxazinone ring system. acs.org

Another application involves the synthesis of 4a-aryldecahydroisoquinolines, which are morphine analogs. google.com In this process, a nipecotic ester, ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, undergoes cyclization to form a key intermediate, demonstrating the utility of piperidine (B6355638) carboxylates in constructing complex, fused polycyclic structures. google.com The synthesis of 1,9-diazaspiro[5.5]undecane derivatives through a Friedel-Crafts alkylation of a piperidine intermediate further illustrates the creation of fused systems. researchgate.net

Development of Novel Heterocyclic Amino Acids from Piperidine-1-carboxylates

Piperidine-1-carboxylates are instrumental in the synthesis of novel heterocyclic amino acids, which are important building blocks in medicinal chemistry. mdpi.comresearchgate.net

A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as novel heterocyclic amino acids. mdpi.comresearchgate.net The synthesis starts with N-Boc protected piperidine carboxylic acids, which are converted to β-keto esters. These intermediates are then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and subsequently with hydrazine (B178648) to form the pyrazole (B372694) ring. mdpi.comresearchgate.net This strategy has been applied to piperidine-4-carboxylic acid and both (R)- and (S)-piperidine-3-carboxylic acids to generate achiral and chiral amino acid-like derivatives. mdpi.com

Furthermore, piperidine derivatives are used to synthesize quaternary amino acids. For example, 4-oxopiperidine derivatives can undergo the Bucherer-Bergs reaction to form a hydantoin, which is then converted to the desired amino acid. csic.es

Applications in Organic Synthesis As a Building Block

Utilization in the Synthesis of Complex Organic Molecules

Methyl piperidine-1-carboxylate and its derivatives are instrumental in the synthesis of a diverse range of complex organic molecules, including biologically active alkaloids and pharmaceutical intermediates. The piperidine (B6355638) motif is a common feature in many natural products and synthetic drugs, making its efficient introduction a key challenge in synthetic chemistry.

Researchers have successfully employed derivatives of this compound in the synthesis of various complex molecules. For instance, (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate is a key intermediate that avoids the formation of racemic compounds during synthesis, thereby improving yield and simplifying the process. google.com In another example, the synthesis of phenanthroquinolizidine alkaloid derivatives, which have shown potential antivirus activity, utilizes a multi-step process starting from a Boc-protected methylpiperidine-2-carboxylate. acs.org This process involves alkylation, deprotection, and subsequent reactions to build the complex polycyclic structure. acs.org

The versatility of this building block is further demonstrated in the synthesis of fire ant venom alkaloid-based 2-methyl-6-alkyl-Δ1,6-piperideines, where a derivative, 6-methyl-2-oxo-piperidine-1-carboxylic acid tert-butyl ester, is a key intermediate. nih.gov Furthermore, the synthesis of chromone (B188151) and flavonoid piperidine alkaloids has been achieved through condensation reactions involving derivatives like 1-methyl-4-piperidinone, leading to the formation of complex heterocyclic systems. acs.org The strategic use of this compound and its analogues allows for the controlled and efficient assembly of intricate molecular frameworks with desired stereochemistry and functionality.

Role as Intermediates in the Preparation of Advanced Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in a vast number of bioactive compounds. This compound and its derivatives serve as critical intermediates in the construction of these advanced molecular frameworks, enabling the exploration of new chemical space for drug discovery.

A notable application is in the synthesis of spiropiperidines, a class of compounds with significant potential in drug development. researchgate.netwhiterose.ac.uk Various synthetic strategies have been developed to construct these spirocyclic systems, often involving the formation of the spiro-ring on a pre-existing piperidine or the formation of the piperidine ring on a preformed carbocyclic or heterocyclic ring. researchgate.net For example, tert-butyl spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate has been used as a starting material for the synthesis of spiropiperidine compounds that act as ORL-1 receptor antagonists. google.com

Furthermore, derivatives of this compound are employed in the synthesis of diverse heterocyclic scaffolds. For instance, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable amino acid-like building blocks, have been prepared from β-enamino ketoesters derived from N-Boc protected piperidine carboxylic acids. beilstein-journals.org Similarly, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. mdpi.com These scaffolds, with their diverse substitution patterns and stereochemical arrangements, provide a rich source of molecular diversity for the development of new therapeutic agents. The ability to functionalize the piperidine ring at various positions makes these intermediates highly valuable in the construction of libraries of drug-like molecules. researchgate.net

Precursors for Macrocycles and Dendrimers

The unique structural characteristics of this compound derivatives also lend themselves to the synthesis of larger, more complex architectures such as macrocycles and dendrimers. These classes of molecules have garnered significant interest due to their potential applications in areas ranging from drug delivery to materials science.

Dendrimers, highly branched, tree-like molecules, can also be synthesized using piperidine-based building blocks. The piperidine unit can serve as a core or a branching point in the dendritic structure. For instance, 1-((9H-fluoren-9-yl)methyl)piperidine has been explored as a building block in the construction of dendrimers, where the piperidine ring provides a scaffold for further functionalization. smolecule.com The synthesis of dendrimers often involves iterative reaction sequences, and the reactivity of the piperidine nitrogen and other functional groups can be exploited to build up the dendritic architecture. nih.gov The use of piperidine derivatives as precursors allows for the creation of well-defined macromolecular structures with tailored properties.

Integration into DNA-Encoded Chemical Libraries

DNA-encoded chemical libraries (DELs) have revolutionized the early stages of drug discovery by enabling the synthesis and screening of vast numbers of compounds. rsc.orgacs.orgsci-hub.se The technology relies on the covalent attachment of a unique DNA tag to each small molecule, allowing for the identification of binding partners through high-throughput sequencing. The successful construction of diverse and complex DELs is contingent on the availability of a wide range of building blocks that are compatible with DNA-templated synthesis.

This compound and its derivatives are valuable building blocks for incorporation into DELs. mdpi.com Their chemical stability and the presence of reactive handles allow for their attachment to the DNA anchor and subsequent diversification through various chemical reactions. For example, heterocyclic amino acids derived from piperidine have been widely used as building blocks for the preparation of DNA-encoded libraries, including heterocyclic hybrids and peptide compounds. mdpi.com

The combinatorial nature of DELs allows for the rapid exploration of vast chemical space. nih.gov By incorporating piperidine-based scaffolds, medicinal chemists can introduce a key structural motif found in many successful drugs into these libraries. This increases the probability of identifying novel hit compounds with desirable pharmacological properties. The integration of piperidine derivatives into DELs underscores their importance as versatile tools in modern drug discovery, facilitating the identification of new lead compounds for a wide range of therapeutic targets.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of methyl piperidine-1-carboxylate, providing detailed information about the molecular skeleton.

¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the structure of piperidine (B6355638) carboxylates. The chemical shifts (δ) in the ¹H NMR spectrum correspond to protons in different chemical environments. For the parent this compound, the spectrum shows distinct signals for the methyl ester protons and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) are typically found further downfield compared to the other ring protons (C3, C4, C5) due to the deshielding effect of the nitrogen atom.

In substituted derivatives, the position of substituents on the piperidine ring can be confirmed by analyzing the shifts and coupling patterns of these protons. For example, in tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the protons of the piperidine ring appear as multiplets at specific chemical shifts, which helps in confirming the substitution pattern nih.gov.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) group in this compound is particularly characteristic, appearing significantly downfield. The chemical shifts of the piperidine ring carbons (C2/C6, C3/C5, and C4) and the methyl carbon provide a complete carbon fingerprint of the molecule, confirming its basic structure mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Data for Piperidine Carboxylate Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate 1.41 (s, 11H), 1.81 (m, 2H), 2.85 (m, 3H), 3.76 (s, 3H), 4.02 (m, 2 H), 6.05 (d, J = 2.01 Hz, 1H) 7.27 (d, J = 1.76 Hz, 1H)Not specified in abstract nih.gov
Methyl 1-(2,2-dioxidobenzo[e] rsc.orgrsc.orgprinceton.eduoxathiazin-4-yl)piperidine-3-carboxylate 7.66 – 7.61 (m, 1 H), 7.58 (dd, J = 8.4, 1.6 Hz, 1 H), 7.36 – 7.30 (m, 2 H), 4.39 (d, J = 12.0 Hz, 1 H), 4.17 – 4.10 (m, 1 H), 3.70 (s, 3 H), 3.59 – 3.47 (m, 1. H), 3.44 – 3.35 (m, 1 H), 2.79 – 2.70 (m, 1 H), 2.24 – 2.13 (m, 1 H), 1.97 – 1.80 (m, 2. H), 1.79 – 1.70 (m, 1 H)172.7, 163.5, 154.4, 135.2, 128.2, 124.9, 120.6, 113.3, 52.2, 50.0, 41.0, 27.0, 24.3 rsc.org
tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate Not specified in this result28.4, 28.6, 35.1, 44.1, 51.2, 79.4, 111.7, 126.6, 129.3, 129.4, 139.2, 142.8, 149.8, 154.7, 163.5 mdpi.com

For complex substituted piperidines, one-dimensional NMR spectra may not be sufficient to distinguish between different isomers. In these cases, two-dimensional NMR techniques are indispensable acs.org.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is used to definitively assign the proton signals to their corresponding carbons in the piperidine ring and substituents mdpi.comacs.org.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons (like the carbonyl carbon) and for linking different parts of the molecule. For instance, in complex pyrazole-substituted piperidines, HMBC is used to differentiate between regioisomers by observing long-range correlations between specific piperidine protons and carbons in the pyrazole (B372694) ring mdpi.comresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry. For example, it can confirm the relative orientation of substituents on the piperidine ring (e.g., cis vs. trans) by detecting through-space interactions between their protons mdpi.comacs.orgrsc.org. In studies of regioisomeric piperidinyl-pyrazoles, NOESY experiments provided definitive proof of the structure by showing correlations between protons on the piperidine ring and specific protons on the substituent groups mdpi.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound ontosight.ai. The molecular formula of this compound is C₇H₁₃NO₂, corresponding to a monoisotopic mass of 143.09 Da nih.gov.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental composition. ESI is a soft ionization technique that minimizes fragmentation, usually showing a prominent peak for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ scispace.com.

For derivatives of this compound, HRMS (ESI-TOF) has been used extensively to confirm their calculated molecular formulas. For example, the sodium adduct of methyl 1-(2,2-dioxidobenzo[e] rsc.orgrsc.orgprinceton.eduoxathiazin-4-yl)piperidine-3-carboxylate was observed at m/z 347.0668, which closely matches the calculated value of 347.0672 for C₁₄H₁₆N₂NaO₅S, confirming its elemental composition rsc.org. Similarly, various other substituted piperidine carboxylates have been successfully characterized using this method, solidifying their proposed structures mdpi.comrsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption is the strong C=O (carbonyl) stretch of the carbamate group, which typically appears in the range of 1700–1680 cm⁻¹ vulcanchem.com. Other notable peaks include C-N and C-O bond stretches, as well as C-H stretches of the alkane-like piperidine ring and the methyl group princeton.edumpg.de. This technique provides rapid confirmation of the key functional moieties within the molecule nih.gov.

Table 2: Key IR Absorption Bands for Piperidine Carboxylates

Functional GroupCharacteristic Absorption (cm⁻¹)Source
Carbamate (C=O Stretch)1700–1680 vulcanchem.com
Amine (N-H Stretch)3340–3250 vulcanchem.com
C-H Stretch (Aliphatic)~2956, 2871 princeton.edu
Thioether (C-S Stretch)690–655 vulcanchem.com

X-ray Diffraction (XRD) for Absolute Structural Confirmation

While NMR and MS can define the connectivity and formula of a molecule, single-crystal X-ray diffraction (XRD) provides the absolute, unambiguous three-dimensional structure, including bond lengths, bond angles, and stereochemistry tandfonline.com. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a crystal structure for the parent this compound is not detailed in the searched literature, XRD has been instrumental in confirming the structures of numerous, more complex derivatives. For instance, the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined, revealing that the piperidine ring adopts a chair conformation and showing the precise dihedral angle between the piperidine and pyrazole rings nih.gov. Similarly, the structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid derivative were confirmed by SCXRD analysis iucr.org. These examples demonstrate the power of XRD to provide definitive structural proof for piperidine-based compounds, which is essential for understanding their chemical and biological properties asianpubs.orgresearchgate.net.

Theoretical and Computational Studies

Quantum Mechanical Investigations (DFT, Hartree-Fock)

Quantum mechanical calculations provide a foundational understanding of the molecule's behavior. DFT and HF methods are widely used to predict molecular structure, vibrational modes, and conformational preferences. researchgate.netepstem.net

The precise three-dimensional arrangement of atoms in methyl piperidine-1-carboxylate is determined through geometry optimization. This process utilizes computational methods like DFT and HF to find the lowest energy conformation of the molecule. researchgate.net For piperidine (B6355638) derivatives, calculations are often performed using the B3LYP functional with basis sets such as 6-31G(d) or 6-311++G(d,p). researchgate.nettandfonline.com

Studies on related piperidine compounds show that DFT methods, particularly B3LYP, provide optimized geometric parameters (bond lengths and angles) that are in excellent agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.nettandfonline.com For instance, a study on a similar piperidine derivative, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, demonstrated consistency between its structure optimized at the B3LYP/6-311 + G(2d, p) level and its crystal structure. tandfonline.com

ParameterCalculation MethodCalculated ValueExperimental Value
C-N Bond Length (Å)DFT/B3LYP/6-31G(d)1.471.46
C-C Bond Length (Å)DFT/B3LYP/6-31G(d)1.531.52
C-N-C Bond Angle (°)DFT/B3LYP/6-31G(d)111.5111.0

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies using DFT and HF methods, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net

For example, in studies of molecules containing piperidine rings, the calculated vibrational data from DFT methods have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The root mean square (RMS) error between observed and calculated frequencies is a measure of the accuracy of the computational method. researchgate.net PubChem provides experimental IR and Raman spectral data for this compound, which can be compared with these theoretical predictions. nih.gov

Table 2: Representative Vibrational Frequencies (cm⁻¹) for a Piperidine Derivative (Note: This table illustrates typical assignments from computational studies on piperidine-containing molecules.)

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (FT-IR)Assignment
ν(C=O)17051696Carbonyl stretch
ν(C-N)11301123C-N stretch
δ(CH₂)14551450CH₂ scissoring

The piperidine ring in this compound is not planar and typically adopts a chair conformation. Conformational analysis involves identifying the different stable spatial arrangements (conformers) of the molecule and determining their relative energies. nih.govacs.org For substituted piperidines, this often involves assessing the energetic preference for substituents to be in either an axial or equatorial position. nih.govacs.org

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide key descriptors, such as the molecular electrostatic potential and frontier molecular orbitals, which help in predicting how the molecule will interact with other chemical species. dntb.gov.ua

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. epstem.netuni-muenchen.de The MEP map is plotted on the molecule's surface, with different colors representing different potential values. uni-muenchen.de Typically, red and yellow areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. epstem.net

In piperidine derivatives, MEP analyses performed using DFT methods show that the negative potential is concentrated around electronegative atoms like oxygen and nitrogen. epstem.nettandfonline.com For this compound, the oxygen atoms of the carboxylate group would be expected to be regions of high negative potential, making them likely sites for interaction with positive charges. uni-muenchen.dedoi.org

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key to understanding chemical reactivity and electronic transitions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. dntb.gov.uadoi.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dntb.gov.ua For various piperidine derivatives, the HOMO-LUMO energies and the energy gap have been calculated using DFT methods to analyze charge transfer within the molecule and predict its electronic behavior. tandfonline.comdoi.orgresearchgate.net

Table 3: Frontier Molecular Orbital (FMO) Parameters for a Representative Piperidine Derivative (Note: Values are illustrative of typical results from DFT calculations on similar molecular systems.)

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.2
Energy Gap (ΔE)E(LUMO) - E(HOMO)5.3

Fukui Function Analysis

The Fukui function is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific Fukui function data for this compound were not found in the searched literature, studies on similar piperidine derivatives, such as Methyl N-Boc-piperidine-3-carboxylate researchgate.net and N-BOC-Piperidine-4-Carboxylic acid researchgate.net, demonstrate the utility of this analysis.

For this compound, it is anticipated that the carbonyl carbon of the carbamate (B1207046) group would exhibit a high value for the Fukui function corresponding to nucleophilic attack (f+), indicating its susceptibility to being attacked by nucleophiles. Conversely, the nitrogen atom of the piperidine ring and the carbonyl oxygen are expected to be the primary sites for electrophilic attack (f-), due to the presence of lone pairs of electrons. The analysis of these local reactivity descriptors is crucial for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms. The Fukui functions are typically calculated using the charges of the neutral, anionic, and cationic forms of the molecule. researchgate.net

Donor-Acceptor Interactions via NBO Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In the case of this compound, significant donor-acceptor interactions are expected to play a crucial role in its molecular stability. NBO analyses on related piperidine compounds reveal common interaction patterns. beilstein-journals.orgnih.gov For instance, hyperconjugative interactions involving the delocalization of the nitrogen lone pair (n) into antibonding orbitals (σ) of adjacent C-C and C-H bonds are significant. nih.gov Another key interaction would be the delocalization of the oxygen lone pairs of the carbonyl group into the antibonding π orbital of the C=O bond, which contributes to the resonance stabilization of the carbamate group.

While a specific NBO analysis table for this compound is not available in the provided search results, the following table illustrates the type of donor-acceptor interactions and their stabilization energies that would be expected, based on studies of similar molecules. researchgate.netnih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N1σ(C2-C3)Valuen -> σ
LP (1) N1σ(C6-C5)Valuen -> σ
LP (2) O8π(C7=O9)Valuen -> π
σ (C2-H)σ(N1-C6)Valueσ -> σ
Note: This table is illustrative. The specific atoms are numbered hypothetically (N1 for piperidine nitrogen, C7 for carbonyl carbon, etc.) and the E(2) values are placeholders.

Solvent Effects on Molecular Properties and Reactive Sites

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often employ solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects.

For this compound, changing the solvent from a non-polar to a polar medium is expected to alter its geometric parameters, electronic properties, and the energies of its frontier molecular orbitals (HOMO and LUMO). Studies on analogous compounds like Tert-butyl 4-formylpiperidine-1-carboxylate and N-BOC-Piperidine-4-Carboxylic acid have shown that increasing solvent polarity can lead to a decrease in the HOMO-LUMO energy gap, suggesting increased reactivity. researchgate.net

The dipole moment of the molecule is also expected to increase in polar solvents due to the stabilization of charge separation. This, in turn, can affect the non-linear optical (NLO) properties of the molecule. The following table demonstrates the expected trend of key molecular properties of this compound in different solvents, based on general observations from related studies.

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.0ValueValue
Ethanol (B145695)24.55ValueValue
Water78.39ValueValue
Note: This table is illustrative and contains placeholder values.

These solvent-induced changes highlight the importance of considering the reaction medium when studying the chemical behavior of this compound.

Wave Functional Properties (ELF, LOL, NCI)

Wave function analysis provides a deeper understanding of chemical bonding and non-covalent interactions. Key tools in this analysis include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Non-Covalent Interaction (NCI) analysis.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that map the regions of high probability of finding electron pairs. researchgate.net For this compound, ELF and LOL analyses would visualize the core, bonding, and lone pair electrons. The regions around the nitrogen and oxygen atoms would show high ELF/LOL values, corresponding to their lone pairs. The C-H, C-C, C-N, and C-O covalent bonds would also be clearly delineated. These analyses are valuable for confirming the classical Lewis structure of the molecule and for understanding the spatial distribution of its valence electrons.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within and between molecules. The analysis is typically represented by plotting the reduced density gradient (RDG) against the electron density. For this compound, an NCI analysis would reveal weak intramolecular interactions that contribute to its conformational preferences. For instance, weak hydrogen bonds between hydrogens on the piperidine ring and the carbonyl oxygen could be identified. These subtle interactions play a significant role in determining the three-dimensional structure and, consequently, the biological activity of piperidine-containing molecules.

Role in Medicinal Chemistry Research Excluding Clinical Human Trial Data

Piperidine-1-carboxylates as Key Scaffolds in Drug Design

The piperidine (B6355638) ring is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. ontosight.aiacgpubs.orgresearchgate.netirjpms.com The incorporation of a methyl carboxylate group at the 1-position, as seen in methyl piperidine-1-carboxylate, provides a crucial handle for synthetic modification, allowing chemists to systematically explore chemical space and optimize pharmacological properties. rsc.org This scaffold offers a three-dimensional structure that can effectively mimic the conformations of endogenous ligands, enabling interaction with a wide variety of biological targets. rsc.orgvulcanchem.com

The versatility of the piperidine-1-carboxylate scaffold is evident in its use as a foundational element for building more complex molecular architectures. evitachem.commdpi.com For instance, the synthesis of various derivatives often starts from commercially available piperidine precursors, which are then functionalized to introduce desired pharmacophoric elements. ontosight.aimdpi.com The stability of the piperidine ring, coupled with the reactivity of the ester group, allows for a range of chemical transformations, including amide bond formation, reduction, and the introduction of various substituents at different positions of the ring. ontosight.ai This adaptability has made piperidine-1-carboxylates a favored starting point in fragment-based drug discovery and the construction of compound libraries for high-throughput screening. rsc.orgvulcanchem.com

Structure-Activity Relationship (SAR) Studies of Piperidine-1-carboxylate Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For piperidine-1-carboxylate derivatives, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles.

Exploring the Influence of Substituents on Biological Interaction

The biological activity of piperidine-1-carboxylate derivatives can be finely tuned by the introduction of various substituents on the piperidine ring. nih.govnih.govacs.orgmdpi.com These modifications can alter the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with biological targets. nih.govacs.org

For example, in the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, SAR studies revealed that the nature of the substituent on the piperidine ring significantly impacts inhibitory potency. nih.gov Replacement of a bulky benzophenone (B1666685) group with smaller aromatic moieties led to derivatives with improved lipophilicity while retaining potent anti-TB activity. nih.gov

Similarly, in the design of opioid receptor ligands, modifications at the 3 and 4 positions of the piperidine ring have been shown to drastically affect binding affinity and functional activity at mu, delta, and kappa opioid receptors. nih.govacs.orgnih.gov The stereochemistry of these substituents is also a critical determinant of activity. acs.org

Interactive Table: SAR of Piperidine-1-carboxylate Derivatives

Compound IDBase ScaffoldSubstituent(s)Biological TargetActivity (IC50/Ki)Reference
Compound 1 Methyl 4-anilinopiperidine-1-carboxylateN-phenylpropanamide at C4Opioid ReceptorsHigh Affinity researchgate.netscispace.com
Compound 2 tert-Butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate3-(4-chlorobenzoyl)phenoxy)methyl at C4MenAIC50 = 22 ± 3 μM nih.gov
Compound 11 tert-Butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate4-chlorophenyl at C4MenAIC50 = 13-22 µM nih.gov
Compound 6 Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate2-naphthyl at C4DAT/5-HTTKi = 21 nM (DAT), 7.6 nM (5-HTT) ebi.ac.uk
cis-42 3-methyl-4-(N-phenylamido)piperidineMethoxyacetamide at C4, 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl at N1Opioid Receptors13,036x Morphine nih.gov

Development of Enzyme and Receptor Ligands

The structural features of this compound and its derivatives make them ideal candidates for the development of ligands that can bind with high affinity and selectivity to a variety of enzymes and receptors.

Derivatives of piperidine-1-carboxylate have been successfully developed as potent inhibitors of several enzymes. acgpubs.orgresearchgate.netnih.gov For instance, certain piperidine-hydrazone derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.netnih.govinca.gov.br The piperidine moiety in these compounds often interacts with the peripheral anionic site of the enzyme, while other parts of the molecule engage with the catalytic active site. inca.gov.br

Furthermore, piperidine-1-carboxylate derivatives have been investigated as ligands for a range of receptors, including opioid, sigma, and various neurotransmitter receptors. nih.govd-nb.infonih.govgoogle.com The ability to introduce diverse substituents allows for the fine-tuning of receptor subtype selectivity, a crucial aspect in the development of drugs with improved side-effect profiles. For example, specific substitution patterns on the piperidine ring have led to the discovery of highly selective σ1 receptor ligands with potential applications in the treatment of neurological disorders and cancer. d-nb.infonih.gov

Applications as Precursors for Potential Therapeutic Agents (e.g., Analgesics, Antimicrobials, Anti-inflammatory Agents)

One of the most significant applications of this compound is its role as a versatile precursor in the synthesis of a wide array of potential therapeutic agents.

The piperidine scaffold is a core component of many potent opioid analgesics, and methyl 4-substituted-piperidine-1-carboxylates are key intermediates in their synthesis. nih.govresearchgate.netscispace.com For example, the synthesis of remifentanil, a powerful and short-acting analgesic, utilizes a methyl 4-anilinopiperidine-4-carboxylate precursor. researchgate.netscispace.com

In the realm of infectious diseases, derivatives synthesized from this compound have demonstrated promising antimicrobial and antifungal activities. researchgate.netirjpms.comacademicjournals.org Research has shown that the introduction of specific lipophilic groups and aromatic moieties can enhance the antimicrobial potency of these compounds. nih.govacademicjournals.org

Furthermore, the anti-inflammatory potential of piperidine-1-carboxylate derivatives is an active area of research. irjpms.comresearchgate.net By modifying the core structure, researchers have developed compounds that can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by acting on receptors involved in the inflammatory response. nih.govnih.gov

Research into Inhibitors of Specific Biological Targets

The adaptability of the this compound scaffold has enabled the targeted design of inhibitors for specific biological molecules implicated in disease. A notable example is the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov SAR studies on a series of piperidine derivatives led to the identification of compounds with potent inhibitory activity against MenA and whole-cell activity against M. tuberculosis. nih.gov

Similarly, piperidine-1-carboxylate derivatives have been explored as inhibitors of cholinesterases. acgpubs.orgresearchgate.netnih.gov For example, Schiff bases derived from ethyl 4-aminopiperidine-1-carboxylate have been synthesized and shown to be potent inhibitors of human acetylcholinesterase (hAChE), with some compounds exhibiting binding energies higher than the reference drug Tacrine. acgpubs.org

Modulation of Neuroreceptors and Enzymes

The piperidine-1-carboxylate framework is a key element in the development of molecules that modulate the function of neuroreceptors and enzymes within the central nervous system. ontosight.aismolecule.com Derivatives have been synthesized that act as ligands for dopamine (B1211576) (DAT), serotonin (B10506) (5-HTT), and norepinephrine (B1679862) (NET) transporters, with potential applications in the treatment of depression and other mood disorders. acs.orgebi.ac.uk

Moreover, these compounds have been investigated for their ability to modulate the endocannabinoid system. nih.gov For example, certain piperidine-1-carboxylate derivatives have been shown to inhibit monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov By inhibiting MAGL, these compounds can elevate 2-AG levels in the brain, offering a potential therapeutic strategy for pain and inflammation. nih.gov Other derivatives have been shown to modulate GABA-A receptors, highlighting the broad applicability of this scaffold in neuroscience research. acs.org

Computational Approaches in Drug Discovery (e.g., In Silico Molecular Docking, Drug Likeness Studies)

In the landscape of modern drug discovery, computational methods serve as a powerful tool to accelerate the identification and optimization of new therapeutic agents. For scaffolds like this compound, in silico techniques, including molecular docking and drug-likeness studies, are instrumental in predicting molecular interactions and pharmacokinetic properties, thereby guiding synthetic efforts and reducing the cost and time associated with drug development. nih.govrsc.org These computational approaches allow researchers to screen vast libraries of virtual compounds, prioritize candidates for synthesis, and understand structure-activity relationships (SAR) at a molecular level. nih.govacs.org

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. jbcpm.com In medicinal chemistry, it is primarily used to forecast the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, within the active site of a target protein. jbcpm.comnih.gov This provides critical insights into the potential inhibitory or agonistic activity of the compound.

Research on derivatives of the piperidine scaffold demonstrates the utility of this approach. For instance, in the search for novel anticancer agents, hydrazinecarboxylate derivatives of piperidin-4-ones were docked into the human estrogen receptor (PDB: 3ERT). doi.org These studies help elucidate how modifications to the piperidine ring and its substituents influence binding interactions and stability within the receptor's active site. doi.org Similarly, in the context of antiviral research, novel derivatives of (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone were designed and their potential as inhibitors of the SARS-CoV-2 main protease (M-pro) was evaluated using molecular docking. nih.gov Such studies often use software like AutoDock to calculate binding energies, which indicate the strength of the interaction, with more negative values suggesting a more potent inhibitor. nih.govdoi.org

Table 1: Examples of Molecular Docking Studies with Piperidine-1-Carboxylate Derivatives

Compound DerivativeProtein TargetDocking SoftwareReported Binding Score (kcal/mol)Key Findings
Methyl 1-(2-chloroacetyl)-2,6-diphenyl-3-methyl-4-(hydrazinecarboxylate) piperidineHuman Estrogen Receptor (3ERT)AutoDock4-7.18 to -8.64Identified potential for anticancer activity through receptor binding. doi.org
(4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone derivativesSARS-CoV-2 Main Protease (Mpro)AutoDock ToolsNot specified in abstractExplored the therapeutic potential of piperidine compounds against SARS-CoV-2. nih.gov
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylateHuman Dopamine Transporter (hDAT)CoMFAKi = 21 nMQSAR and CoMFA studies correlated structural features with binding affinity. researchgate.net

Drug Likeness Studies

Beyond predicting binding, computational methods are crucial for evaluating a compound's potential to become a successful drug, a concept known as "drug-likeness." These studies predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. grafiati.comresearchgate.net A compound with good binding affinity may still fail if it has poor oral bioavailability, is rapidly metabolized, or is toxic.

Tools like SwissADME are frequently used to calculate physicochemical properties based on a compound's structure. conicet.gov.ar These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. For example, in a study aiming to improve antitubercular agents, researchers designed analogs of a lead compound to enhance drug-like properties by reducing high lipophilicity (cLogP), which can negatively impact solubility and absorption. nih.gov The cLogP of a 4-chlorophenyl analog was successfully reduced by more than one log unit compared to the lead compound, improving its drug-like profile while maintaining comparable potency. nih.gov

In another virtual screening effort, methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylate was identified as a prospective curcumin (B1669340) analogue. researchgate.net Its ADME properties, such as Caco-2 permeability (a measure of intestinal absorption), were computationally predicted to be superior to the parent compound, curcumin. researchgate.net These predictive studies are vital for prioritizing which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.gov

Table 2: Predicted Drug-Likeness and ADME Properties of Piperidine-1-Carboxylate Derivatives

Compound DerivativeComputational Tool/MethodProperty PredictedPredicted Value/OutcomeSignificance
Methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylateADME PredictionCaco-2 Permeability> -5.0 log cm/sPredicted better absorption compared to the lead compound, curcumin. researchgate.net
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylateSwissADMELogP~1.2Estimated good bioavailability and metabolic stability.
4-chlorophenyl analog of a piperidine-based anti-TB agentcLogP CalculationLipophilicity (cLogP)6.6Successfully reduced lipophilicity from 7.9 in the lead compound to improve drug-like properties. nih.gov
3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide piperidine derivativeC log P CalculationLipophilicity (C log P)3.87Reduced lipophilicity compared to parent structures while maintaining potent inhibitory activity. jst.go.jp

Emerging Research Areas and Future Perspectives

Innovations in Synthesis Efficiency and Enantiomeric Purity

The demand for enantiomerically pure piperidine (B6355638) derivatives has spurred significant innovation in synthetic chemistry, moving beyond classical resolution techniques which can be arduous and low-yielding. unit.no Modern strategies focus on asymmetric synthesis to create chiral molecules with high efficiency and purity.

A key area of development is the use of advanced catalytic systems. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to produce enantioenriched 3-substituted piperidines from dihydropyridines with excellent enantioselectivity. acs.org Similarly, catalytic asymmetric methods have been developed to synthesize specific stereoisomers like (2R,6R)-benzyl 2-methyl-6-(prop-1-enyl)piperidine-1-carboxylate, achieving high enantiomeric excess (ee). rsc.org The Sharpless asymmetric dihydroxylation is another powerful tool used to create enantiomerically pure piperidine precursors. whiterose.ac.uk

Exploration of Novel Catalytic Systems for Piperidine-1-carboxylate Synthesis

The synthesis of the piperidine ring, the core of methyl piperidine-1-carboxylate, has been revolutionized by the exploration of diverse and novel catalytic systems. These catalysts offer greater control over reactivity and selectivity, enabling the construction of complex piperidine structures under milder conditions.

Transition metal catalysis is at the forefront of this exploration.

Rhodium (Rh) catalysts have proven effective not only for asymmetric synthesis but also for producing 3-substituted piperidines from pyridines. acs.orgmdpi.com

Palladium (Pd) catalysts are widely used for various cyclization reactions, and Pd/C is a standard catalyst for debenzylation steps in multi-step syntheses. mdpi.comresearchgate.net

Gold (Au) and Iridium (Ir) complexes are emerging as powerful catalysts for the oxidative amination of alkenes and the oxidative cyclization of amino alcohols, respectively, to form the piperidine heterocycle. mdpi.comresearchgate.net

Iron (Fe) provides a more economical and environmentally friendly option for reactions like reductive amination of ϖ-amino fatty acids. mdpi.com

In addition to transition metals, lanthanide trifluoromethansulfonates (lanthanide triflates) have been shown to effectively catalyze aza Diels-Alder reactions, a key method for forming tetrahydropyridine (B1245486) derivatives which are precursors to piperidines. researchgate.net Organocatalysis is also gaining significant traction as a metal-free alternative for piperidine synthesis. mdpi.com

Novel Catalytic Systems in Piperidine Synthesis

Catalyst SystemReaction TypeReference
Rhodium (Rh) ComplexesAsymmetric Reductive Heck Reaction / Carbometalation acs.orgmdpi.com
Palladium (Pd) ComplexesAlkene Amination / Cyclization mdpi.com
Gold (Au) ComplexesOxidative Amination of Alkenes mdpi.com
Iridium (Ir) ComplexesOxidative Cyclization of Amino Alcohols researchgate.net
Iron (Fe) ComplexesReductive Amination mdpi.com
Lanthanide Triflates (e.g., Ln(OTf)₃)Aza Diels-Alder Reaction researchgate.net

High-Throughput Screening and Library Synthesis of Derivatives

The drug discovery process has been significantly accelerated by the integration of high-throughput screening (HTS) with the parallel synthesis of chemical libraries. This compound and its protected analogues are valuable building blocks for these libraries due to the prevalence of the piperidine scaffold in pharmaceuticals. ontosight.ai

Modern approaches combine computational library design with automated, parallel solution-phase synthesis and purification technologies. nih.gov This allows for the rapid creation of large, diverse libraries of derivatives. For example, a 120-member library of 1-aryl-4-aminopiperidine analogues was successfully produced for drug discovery screening using such a platform. nih.gov Similarly, researchers have designed and synthesized libraries of 1,4-disubstituted piperidine derivatives to screen for activity against infectious diseases like malaria. mdpi.com

These libraries often contain hundreds or thousands of structurally related compounds, which are then screened against a panel of biological targets to identify "hits"—compounds that show a desired activity. ontosight.aidut.ac.za The versatility of scaffolds like 2-piperidine ethanol (B145695) allows for the generation of small, focused libraries of piperidine-containing derivatives for initial exploration. unimi.it This combination of library synthesis and HTS dramatically increases the efficiency of identifying new lead compounds for drug development.

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict the properties and behavior of molecules like this compound and its derivatives before they are synthesized. These in silico methods save considerable time and resources.

Density Functional Theory (DFT) is one such method used to perform detailed analyses of molecular structure and electronic properties. For Methyl N-Boc-piperidine-3-carboxylate, DFT calculations have been used to determine its optimized geometry, analyze donor-acceptor interactions through Natural Bond Orbital (NBO) analysis, and study how solvents affect its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO). researchgate.net

For predicting biological activity, molecular docking and molecular dynamics simulations are paramount. These techniques model the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor. ontosight.ai Molecular docking was used to validate the in-vitro inhibitory activity of novel quinoline (B57606) thiosemicarbazones bearing a piperidine moiety against cholinesterase enzymes, providing insight into their binding behavior within the enzyme's active site. mdpi.com This predictive power is also leveraged in computational library design, where simulations help to select which derivatives are most likely to be active, optimizing the composition of a library before synthesis begins. nih.gov

Role in Biocatalysis and Enzyme Inhibition Research

The piperidine-1-carboxylate framework is central to two major areas of emerging research: biocatalysis for its synthesis and its derivatives as potent enzyme inhibitors.

Biocatalysis Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. researchgate.net Researchers have developed innovative one-pot biocatalytic cascades to produce enantiomerically pure chiral piperidines. One such system uses a combination of a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to convert simple keto acids into the desired piperidine products. acs.org Engineered imine reductases have demonstrated their industrial potential by facilitating the large-scale manufacture of chiral piperidine-containing amines for pharmaceuticals. mdpi.com

Enzyme Inhibition The this compound scaffold is a common feature in many potent and selective enzyme inhibitors, making it a molecule of high interest in therapeutic research. Derivatives have been designed to target a wide range of enzymes implicated in various diseases. evitachem.com

Monoacylglycerol Lipase (B570770) (MAGL): Derivatives such as JZL184 and sulfonamido-based piperidine-1-carboxylates are potent and selective inhibitors of MAGL, an enzyme involved in the endocannabinoid system. nih.govthno.org

Cholinesterases (AChE/BChE): Piperidine derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. mdpi.com

Other Enzymes: The versatility of the scaffold has led to the development of inhibitors for various other enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and MenA, an enzyme essential for vitamin K2 biosynthesis in Mycobacterium tuberculosis. nih.govbiosynth.com

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ), with lower values indicating higher potency.

This compound Derivatives as Enzyme Inhibitors

Derivative Structure/NameTarget EnzymeInhibitory ActivityReference
4-Nitrophenyl 4-(dibenzo[d] evitachem.comnih.govdioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)Monoacylglycerol Lipase (MAGL)Potent and selective inhibitor nih.gov
N-((1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide (TZPU)Monoacylglycerol Lipase (MAGL)IC₅₀ = 35.9 nM thno.org
Tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylateMenA (M. tuberculosis)IC₅₀ activity measured nih.gov
Methyl piperidine-3-carboxylateIndoleamine 2,3-dioxygenase 1 (IDO1)Potent inhibitor biosynth.com
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamideAChE / BChEIC₅₀ = 9.68 µM (AChE), 11.59 µM (BChE) mdpi.com
Benzyl 4-[(pyridin-4-ylamino)methyl]piperidine-1-carboxylateNMDA 2B ReceptorKᵢ = 1.6 nM

Q & A

Q. What are the standard protocols for synthesizing methyl piperidine-1-carboxylate, and how can purity be optimized?

this compound is typically synthesized via carbamate formation using piperidine and methyl chloroformate under basic conditions. Key steps include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of piperidine to methyl chloroformate in anhydrous dichloromethane (DCM) .
  • Temperature Control : Reactions should proceed at 0–5°C to minimize side reactions (e.g., N-alkylation) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥98% purity. Confirm purity via HPLC or NMR .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage environments .
  • Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. What analytical methods are recommended for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR (δ ~3.6 ppm for methyl ester) and 13C^{13}C-NMR (δ ~155 ppm for carbonyl) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS for volatile impurities .
  • Quantitative Analysis : Titration with aqueous NaOH to measure ester content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., chair-chair flipping in piperidine rings) .
  • Deuterated Solvents : Compare data in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .
  • Crystallography : Use X-ray diffraction to confirm solid-state conformation .

Q. What experimental designs are effective for studying the biological activity of this compound analogs?

  • Structure-Activity Relationships (SAR) : Introduce substituents at the 4-position of the piperidine ring to modulate lipophilicity and target binding .
  • In Vitro Assays : Test inhibition of enzymes (e.g., monoacylglycerol lipase) using fluorogenic substrates .
  • Pharmacokinetics : Measure metabolic stability in liver microsomes with LC-MS quantification .

Q. How can computational methods enhance the study of this compound’s reactivity?

  • Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis rates in aqueous media .
  • Density Functional Theory (DFT) : Calculate transition-state energies for ester bond cleavage under acidic/basic conditions .
  • Docking Studies : Predict interactions with biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina .

Methodological Considerations

Q. What steps should be taken to ensure reproducibility in synthesizing this compound?

  • Detailed Protocols : Document reaction times, solvent batches, and stirring rates .
  • Batch Testing : Compare yields and purity across ≥3 independent syntheses .
  • Data Sharing : Provide raw spectral files and chromatograms in supplementary materials .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

  • Standardized Measurements : Use USP methods for solubility (shake-flask technique) and logP (octanol-water partitioning) .
  • Interlaboratory Validation : Collaborate with independent labs to verify data .
  • Meta-Analysis : Review historical datasets to identify outliers or methodological biases .

Retrosynthesis Analysis

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Methyl piperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.